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Compound of Interest

Compound Name: Methyl 3-bromo-4-methylbenzoate

Cat. No.: B025771 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-4-
methylbenzoate

Introduction
Methyl 3-bromo-4-methylbenzoate (CAS No. 104901-43-1) is a substituted aromatic ester

with significant utility as a building block and intermediate in the synthesis of pharmaceuticals

and other high-value fine chemicals.[1][2][3] Its molecular formula is C₉H₉BrO₂, and it

possesses a molecular weight of approximately 229.07 g/mol .[4][5] Given its role in complex

synthetic pathways, rigorous structural confirmation and purity assessment are paramount.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques

—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS)—used to characterize this compound. The focus is not merely on the data itself, but on

the underlying principles and experimental considerations that ensure data integrity and lead to

an unambiguous structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise

arrangement of hydrogen atoms in a molecule. The chemical shift (δ), integration, and spin-

spin coupling multiplicity of each signal provide a detailed map of the proton environment.
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Causality Behind Experimental Choices
The choice of solvent and spectrometer frequency are critical for acquiring high-quality ¹H NMR

data. Deuterated chloroform (CDCl₃) is an excellent choice for Methyl 3-bromo-4-
methylbenzoate due to the compound's good solubility and the solvent's relative chemical

inertness. A high-field spectrometer (e.g., 500 MHz) is employed to achieve superior signal

dispersion, which is crucial for resolving the closely spaced aromatic proton signals and

accurately determining their coupling constants.

Experimental Protocol: ¹H NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-bromo-4-
methylbenzoate in ~0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a 500 MHz NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 8-16 scans to ensure a good signal-to-noise ratio.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to

0.00 ppm. Integrate all signals.

Data Summary and Interpretation
The ¹H NMR spectrum of Methyl 3-bromo-4-methylbenzoate exhibits five distinct signals,

corresponding to the three aromatic protons and the two methyl groups.
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Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Integration Assignment

~8.18 - 8.23
Doublet (d) or

Singlet (s)
~2.1 Hz 1H H-2

~7.85 - 7.90
Doublet of

Doublets (dd)
~8.1, 1.9 Hz 1H H-6

~7.28 - 7.33 Doublet (d) ~8.1 Hz 1H H-5

~3.90 - 3.94 Singlet (s) N/A 3H -OCH₃

~2.44 - 2.48 Singlet (s) N/A 3H Ar-CH₃

(Data synthesized from multiple sources[1][5])

Interpretation of the Spectrum:

Aromatic Region (δ 7.0-8.5 ppm):

H-2 (δ ~8.18 ppm): This proton is deshielded due to its position ortho to the electron-

withdrawing carbonyl group of the ester. It appears as a narrow doublet (or sometimes

reported as a singlet) due to a small meta-coupling (⁴J) with H-6.[1]

H-6 (δ ~7.85 ppm): This proton is also ortho to the electron-withdrawing bromine atom and

meta to the ester group. It experiences ortho-coupling with H-5 (³J ≈ 8.1 Hz) and meta-

coupling with H-2 (⁴J ≈ 1.9 Hz), resulting in a doublet of doublets.[1]

H-5 (δ ~7.28 ppm): This proton is the most shielded of the aromatic protons as it is ortho

to the electron-donating methyl group. It shows a clean doublet due to ortho-coupling with

H-6 (³J ≈ 8.1 Hz).[1]

Aliphatic Region (δ 0-5.0 ppm):

-OCH₃ (δ ~3.90 ppm): The three protons of the methyl ester group appear as a sharp

singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic

of a methyl group attached to an oxygen atom within an ester functionality.[1][5]
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Ar-CH₃ (δ ~2.44 ppm): The protons of the methyl group attached directly to the aromatic

ring appear as a singlet. This chemical shift is typical for a methyl group on a benzene

ring.[1][5]

Visualization: Molecular Structure and Proton
Assignments
Caption: ¹H NMR assignments for Methyl 3-bromo-4-methylbenzoate.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While

less sensitive than ¹H NMR, proton-decoupled ¹³C NMR spectra are simpler, with each unique

carbon atom typically appearing as a single line.

Experimental Protocol: ¹³C NMR Data Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumentation: Utilize a 125 MHz (on a 500 MHz ¹H system) NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: A higher number of scans (e.g., 1024-4096) is required due to the low

natural abundance of the ¹³C isotope.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation
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While experimental data is not readily available in the searched literature, the chemical shifts

for Methyl 3-bromo-4-methylbenzoate can be reliably predicted based on substituent effects

on the benzene ring and known values for similar benzoate esters.[6][7]

Predicted Chemical Shift (δ)

ppm
Carbon Assignment Rationale

~166 C=O
Typical chemical shift for an

ester carbonyl carbon.

~142 C-4
Aromatic carbon attached to

the methyl group; deshielded.

~135 C-2
Aromatic carbon ortho to the

ester, deshielded.

~132 C-6
Aromatic carbon ortho to the

bromine, deshielded.

~130 C-1
Quaternary carbon attached to

the ester group.

~129 C-5
Aromatic carbon ortho to the

methyl group.

~123 C-3

Aromatic carbon directly

attached to bromine; shielded

by bromine's anisotropic effect

but influenced by inductive

effect.

~52 -OCH₃
Characteristic shift for a methyl

ester carbon.

~22 Ar-CH₃
Typical shift for a methyl group

on an aromatic ring.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within
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molecular bonds.

Experimental Protocol: ATR-IR Data Acquisition
Sample Preparation: Place a small amount of the solid Methyl 3-bromo-4-methylbenzoate
directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Background Scan: Perform a background scan of the empty ATR crystal to subtract

atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a

range of 4000-600 cm⁻¹.

Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed

for characteristic absorption bands.

Expected Absorption Bands and Interpretation
The IR spectrum of Methyl 3-bromo-4-methylbenzoate is dominated by absorptions from the

ester group and the substituted aromatic ring.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3100-3000 C-H Stretch Aromatic C-H

~2960-2850 C-H Stretch Methyl (CH₃) groups

~1725-1710 C=O Stretch Ester (strong, sharp)

~1600, ~1450 C=C Stretch Aromatic Ring

~1300-1100 C-O Stretch Ester (strong)

Below 800 C-Br Stretch Aryl Halide

The two most diagnostic peaks are the intense C=O stretch of the ester carbonyl group around

1720 cm⁻¹ and the strong C-O stretch between 1300-1100 cm⁻¹.[8] The presence of these two

bands is strong evidence for the ester functionality.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering structural clues. Electrospray

Ionization (ESI) is a soft ionization technique ideal for polar molecules like esters, typically

yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: LC-MS (ESI) Data Acquisition
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system

equipped with an ESI source.

Mobile Phase: An appropriate mobile phase (e.g., methanol/water with 0.1% formic acid) is

used to carry the sample into the ESI source. Formic acid aids in the protonation of the

analyte.

Ionization Mode: Operate the ESI source in positive ion mode.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

100-400).

Data Interpretation
The key feature in the ESI mass spectrum is the molecular ion peak. For Methyl 3-bromo-4-
methylbenzoate, this will be the protonated species, [C₉H₉BrO₂ + H]⁺.

Molecular Ion Peak: The calculated monoisotopic mass of the neutral molecule is ~227.98

Da. The ESI spectrum will show a prominent cluster of peaks corresponding to the

protonated molecule [M+H]⁺ at m/z ≈ 229.0 and 231.0.[5]

Bromine Isotopic Pattern: A critical feature for confirming the presence of bromine is its

characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a

1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair of peaks (an

"isotopic doublet") of almost equal intensity, separated by 2 m/z units. This is a definitive

indicator for the presence of a single bromine atom in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b025771?utm_src=pdf-body
https://www.benchchem.com/product/b025771?utm_src=pdf-body
https://www.benchchem.com/synthesis/pse-423413bfc8754121be761c8g9e2dg227
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization: Bromine Isotopic Pattern

[C₉H₉⁷⁹BrO₂H]⁺
m/z ≈ 229.0

[C₉H₉⁸¹BrO₂H]⁺
m/z ≈ 231.0

Methyl 3-bromo-4-methylbenzoate

 ESI+ 

 ESI+ 

Click to download full resolution via product page

Caption: Expected ESI-MS isotopic pattern for the protonated molecule.

Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system

for the comprehensive characterization of Methyl 3-bromo-4-methylbenzoate. ¹H NMR

confirms the specific substitution pattern on the aromatic ring and the presence of the two

distinct methyl groups. IR spectroscopy validates the existence of the key ester functional

group. Finally, high-resolution mass spectrometry confirms the elemental composition and

unequivocally demonstrates the presence of a single bromine atom through its distinct isotopic

signature. Together, these techniques provide an unambiguous confirmation of the molecule's

structure and a robust methodology for quality assessment in research and development

settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b025771?utm_src=pdf-custom-synthesis
https://www.echemi.com/products/pd181109105537-methyl-3-bromo-4-methylbenzoate.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8724371.htm
https://www.lingzhiyuechem.com/blog-Knowledge-13514/104901-43-1-Methyl-3-Bromo-4-Methylbenzoate-11971019.html
https://www.chembk.com/en/chem/Methyl%203-bromo-4-methylbenzoate
https://www.benchchem.com/synthesis/pse-423413bfc8754121be761c8g9e2dg227
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://cdnsciencepub.com/doi/pdf/10.1139/v67-045
https://www.researchgate.net/figure/The-2900-cm-region-infrared-spectra-of-methyl-benzoate-p-amino-methyl-benzoate-and_fig1_253908068
https://www.benchchem.com/product/b025771#spectroscopic-data-for-methyl-3-bromo-4-methylbenzoate
https://www.benchchem.com/product/b025771#spectroscopic-data-for-methyl-3-bromo-4-methylbenzoate
https://www.benchchem.com/product/b025771#spectroscopic-data-for-methyl-3-bromo-4-methylbenzoate
https://www.benchchem.com/product/b025771#spectroscopic-data-for-methyl-3-bromo-4-methylbenzoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b025771?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

